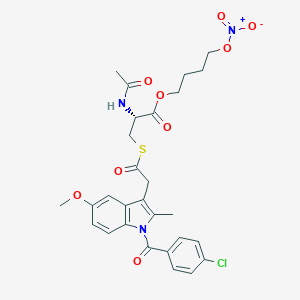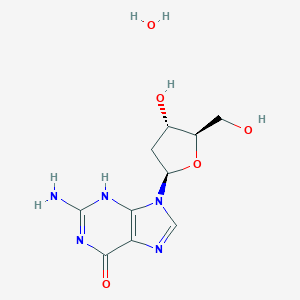
Dihidroxi-difenil-piridil metano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Deacetylbisacodyl has a wide range of applications in scientific research, including:
Mecanismo De Acción
Deacetylbisacodyl ejerce sus efectos estimulando los nervios parasimpáticos del colon, lo que lleva a un aumento de la motilidad y las secreciones intestinales . Actúa sobre las células epiteliales del colon para mejorar la secreción de cloruro y agua, lo que ayuda a ablandar las heces y promover las evacuaciones intestinales . Los objetivos moleculares y las vías implicadas incluyen la activación de las enzimas ciclooxigenasa (COX) y la posterior producción de prostaglandinas, que desempeñan un papel en los efectos laxantes .
Análisis Bioquímico
Biochemical Properties
Dihydroxydiphenyl-pyridyl methane is metabolized to an active metabolite by the action of endogenous deacetylase enzymes found on the mucosa of the small intestine and colon . This process involves interactions with various enzymes and proteins, which are crucial for its function.
Cellular Effects
The effects of Dihydroxydiphenyl-pyridyl methane on cells are significant. It has been found to have a potent and selective cytotoxic effect on quiescent human glioblastoma tumor stem-like cells . This indicates that Dihydroxydiphenyl-pyridyl methane can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dihydroxydiphenyl-pyridyl methane involves its conversion to an active metabolite by endogenous deacetylase enzymes . This conversion is crucial for its function and effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Dihydroxydiphenyl-pyridyl methane is involved in metabolic pathways within the body. It is metabolized to an active metabolite by endogenous deacetylase enzymes found on the mucosa of the small intestine and colon . This process involves interactions with various enzymes and cofactors.
Métodos De Preparación
La síntesis de deacetilbisacodilo implica la desacetilación del bisacodilo. El bisacodilo en sí mismo puede sintetizarse mediante un proceso de varios pasos que incluye la condensación de piridina-2-carboxaldehído con 4-hidroxibenzaldehído, seguida de acetilación y posterior desacetilación para producir deacetilbisacodilo . Los métodos de producción industrial suelen implicar el uso de disolventes como el cloroformo y la acetona, y las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Deacetylbisacodyl se somete a varios tipos de reacciones químicas, entre ellas:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio, lo que da como resultado la formación de derivados alcohólicos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, temperaturas variables y disolventes específicos para optimizar las vías de reacción . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
4. Aplicaciones de la investigación científica
Deacetylbisacodyl tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Comparación Con Compuestos Similares
Deacetylbisacodyl es único en comparación con otros compuestos similares debido a su estructura específica y su mecanismo de acción. Los compuestos similares incluyen:
Bisacodilo: El compuesto parental, que está acetilado y requiere desacetilación para activarse.
Picosulfato de sodio: Otro laxante estimulante que se metaboliza al mismo compuesto activo que el bisacodilo.
Fenolftaleína: Un laxante con una estructura diferente pero efectos estimulantes similares en el colon.
Deacetylbisacodyl destaca por su interacción específica con los nervios parasimpáticos y su papel como metabolito activo, lo que la convierte en un componente crucial en la eficacia del bisacodilo y el picosulfato de sodio .
Propiedades
IUPAC Name |
4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJROKJGQSPMTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209053 | |
| Record name | Dihydroxydiphenyl-pyridyl methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-41-8 | |
| Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxydiphenyl-pyridyl methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deacetylbisacodyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroxydiphenyl-pyridyl methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEACETYLBISACODYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)








